![molecular formula C19H19ClN2O3 B2536867 2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1904193-33-4](/img/structure/B2536867.png)
2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” is a complex organic molecule that features a combination of azetidine and isoindole structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-(2-chlorophenyl)acetyl group: This step often involves acylation reactions using reagents like acyl chlorides or anhydrides.
Construction of the isoindole ring: This can be accomplished through cyclization reactions involving suitable starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
The compound “2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced products.
Substitution: This can involve the replacement of specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
The compound “2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic uses.
Industry: It might be used in the development of new materials with unique properties.
作用機序
The mechanism of action of “2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to “2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” include:
This compound analogs: These compounds have similar structures but with slight modifications.
Other azetidine derivatives: Compounds that feature the azetidine ring but with different substituents.
Isoindole derivatives: Compounds that contain the isoindole ring but with different functional groups.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of structural features, which may confer unique biological or chemical properties not found in other similar compounds.
特性
IUPAC Name |
2-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-8-4-1-5-12(16)9-17(23)21-10-13(11-21)22-18(24)14-6-2-3-7-15(14)19(22)25/h1-5,8,13-15H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTNSZKFGJSOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
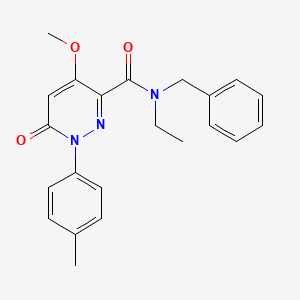
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2536786.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2536788.png)
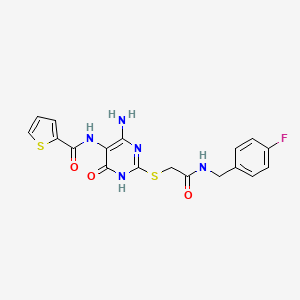
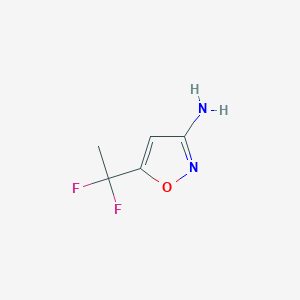
![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)
![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate](/img/structure/B2536793.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2536794.png)
![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)
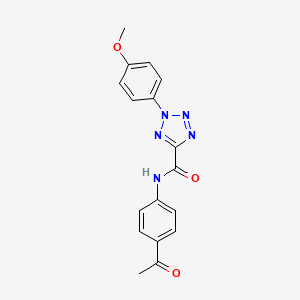
![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)

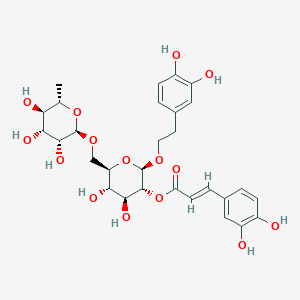
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide](/img/structure/B2536806.png)
